5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carbaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyrazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death.
Fluorescent Sensing: The compound’s ability to chelate metal ions, such as zinc, results in changes in its fluorescence properties, making it useful for imaging and detection applications.
Comparison with Similar Compounds
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one can be compared with other benzothiazole and pyrazolone derivatives:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share similar structural features and biological activities, including enzyme inhibition and anticancer properties.
Pyrazolone Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 4-aminoantipyrine are known for their analgesic and anti-inflammatory activities.
The uniqueness of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one lies in its combined structural features, which confer a broader range of biological activities and applications compared to its individual components .
Biological Activity
5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound combines structural features of benzothiazole and pyrazolone, which contribute to its pharmacological potential. Research has indicated that it possesses various bioactive properties, including anticancer, anti-inflammatory, and antibacterial activities.
The compound's chemical characteristics are essential for understanding its biological functions. Below is a summary of its key properties:
Property | Value |
---|---|
CAS Number | 64289-13-0 |
Molecular Formula | C11H9N3OS |
Molecular Weight | 231.28 g/mol |
IUPAC Name | 5-(1,3-benzothiazol-2-yl)-2-methyl-4H-pyrazol-3-one |
InChI Key | FOOJGUGBZJCVKT-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and monoamine oxidase B. This inhibition prevents the breakdown of neurotransmitters, thus enhancing their availability and reducing oxidative stress .
- Anticancer Activity : It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death. Studies indicate that it is particularly effective against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
- Fluorescent Sensing : The ability of the compound to chelate metal ions like zinc alters its fluorescence properties, making it useful for imaging applications .
Anticancer Activity
Research has demonstrated the efficacy of this compound in inhibiting tumor growth. For instance:
- In vitro studies revealed that this compound exhibits significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values observed were in the micromolar range .
Anti-inflammatory and Antibacterial Effects
The compound also displays anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Furthermore, it has shown antibacterial activity against various strains, indicating its potential as a therapeutic agent in infectious diseases .
Case Study 1: Synergistic Effects with Doxorubicin
A study evaluated the synergistic effects of combining this pyrazolone derivative with doxorubicin in breast cancer models. The combination therapy resulted in enhanced cytotoxicity compared to doxorubicin alone, particularly in MDA-MB-231 cells. This suggests that the compound may improve treatment outcomes while minimizing side effects associated with conventional chemotherapy .
Case Study 2: Apoptosis Induction
Flow cytometry assays confirmed that treatment with this compound led to increased apoptosis rates in treated cell lines. The mechanism involved mitochondrial disruption and activation of apoptotic pathways .
Properties
CAS No. |
64289-13-0 |
---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(15)6-8(13-14)11-12-7-4-2-3-5-9(7)16-11/h2-5H,6H2,1H3 |
InChI Key |
FOOJGUGBZJCVKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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